Sunitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)

3.08e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Targeting Tumor Angiogenesis:

- Mechanism: Sunitinib primarily inhibits vascular endothelial growth factor receptors (VEGFRs), crucial for tumor blood vessel formation (angiogenesis). By blocking VEGFRs, it starves tumors of oxygen and nutrients, hindering their growth and spread. [Source: National Cancer Institute]

- Research Applications: This anti-angiogenic property makes sunitinib a valuable tool in studying tumor biology and developing novel anti-cancer therapies. Researchers use it in:

- Understanding tumor microenvironment: Studying how sunitinib affects tumor vasculature and its interaction with immune cells within the tumor microenvironment. [Source: Journal of the National Cancer Institute: ]

- Developing combination therapies: Combining sunitinib with other drugs targeting different signaling pathways to enhance anti-tumor efficacy and overcome resistance. [Source: Nature Reviews Cancer: ]

Beyond Angiogenesis: Additional Targets and Applications:

- Targeting other tyrosine kinases: Sunitinib inhibits several other tyrosine kinases besides VEGFRs, impacting various cellular processes like cell proliferation and survival. This broadens its potential research applications:

- Investigating anti-tumor effects in various cancers: Studying its efficacy against different types of cancer beyond its approved indications, including gastrointestinal stromal tumors (GISTs) and pancreatic neuroendocrine tumors (NETs). [Source: National Cancer Institute]

- Exploring off-target effects: Investigating the potential benefits and drawbacks of sunitinib's effects on non-cancerous cells and signaling pathways. [Source: Science Translational Medicine]

Preclinical and Clinical Research Applications:

- Drug development and testing: Sunitinib serves as a benchmark drug in preclinical models of tumor angiogenesis and as a reference for developing new anti-angiogenic agents. [Source: Cancer Research]

- Clinical trial design and evaluation: Its established safety and efficacy profile make it a valuable tool for designing and evaluating new anti-cancer therapies in clinical trials. [Source: Journal of Clinical Oncology]

Future Directions and Challenges:

- Optimizing treatment strategies: Ongoing research focuses on optimizing sunitinib-based treatment regimens, identifying biomarkers for patient selection, and minimizing side effects. [Source: Clinical Cancer Research]

- Combating resistance: Developing strategies to overcome resistance to sunitinib and other targeted therapies remains a significant challenge in cancer treatment. [Source: Cancer and Metastasis Reviews]

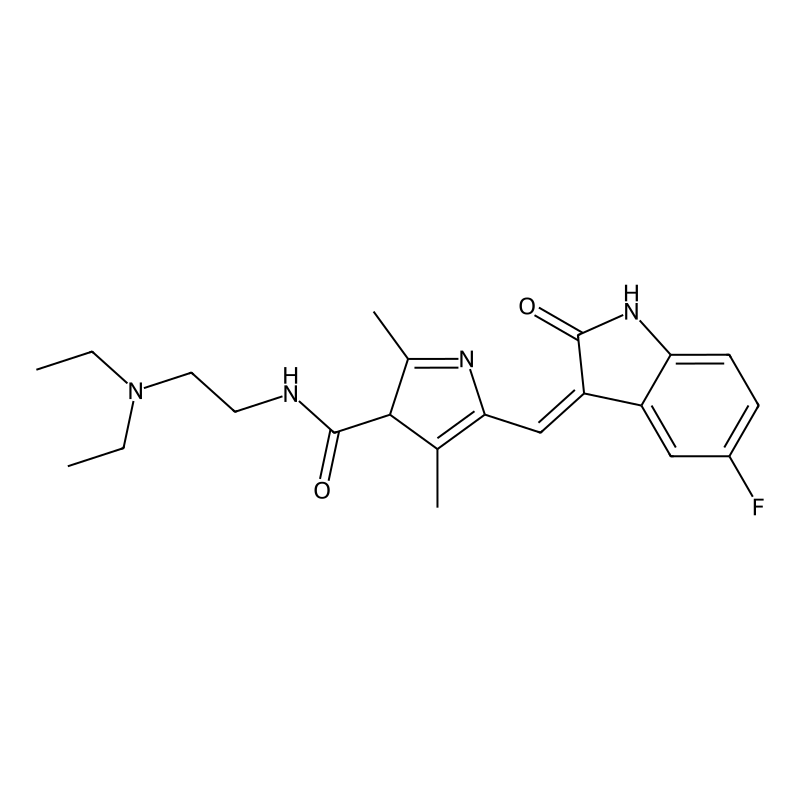

Sunitinib is a small molecule, multitargeted tyrosine kinase inhibitor, primarily used in the treatment of various cancers, including metastatic renal cell carcinoma and gastrointestinal stromal tumors. Its chemical structure is represented as N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide malate salt, with the molecular formula and a molecular weight of approximately 532.6 Da . Sunitinib operates by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors and platelet-derived growth factor receptors .

Sunitinib acts as a multi-targeted RTK inhibitor. It binds to the ATP-binding pockets of various RTKs, preventing their activation and downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis []. By blocking these pathways, sunitinib hinders the growth and spread of cancer cells.

- Formation of the pyrrole ring: This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of side chains: Modifications at specific positions on the pyrrole ring enhance potency and solubility.

- Final purification: The product is crystallized as its malate salt to improve stability and bioavailability .

Sunitinib exhibits significant antitumor activity by inhibiting the signaling pathways that promote tumor growth and angiogenesis. Its biological effects include:

- Decreased tumor vascularization: By inhibiting VEGFRs, sunitinib diminishes the blood supply to tumors.

- Induction of apoptosis: The inhibition of c-KIT and PDGFR signaling pathways can trigger programmed cell death in malignant cells.

- Immunomodulatory effects: Sunitinib has been shown to alter immune cell populations, potentially enhancing the immune response against tumors .

Sunitinib is primarily indicated for:

- Metastatic renal cell carcinoma: It has been shown to improve survival rates compared to placebo.

- Gastrointestinal stromal tumors: Particularly effective in cases resistant to imatinib.

- Other malignancies: Ongoing research is evaluating its efficacy in breast cancer, lung cancer, and neuroendocrine tumors .

Sunitinib's interactions with other drugs can significantly affect its pharmacokinetics:

- Cytochrome P450 3A4 inhibitors/inducers: Co-administration with strong CYP3A4 inhibitors can increase sunitinib levels, necessitating dose adjustments. Conversely, inducers may decrease its effectiveness.

- Protein binding: Approximately 95% of sunitinib binds to plasma proteins, which can influence its distribution and elimination .

Adverse reactions associated with sunitinib include dermatological toxicities, gastrointestinal symptoms, and potential cardiotoxicity due to off-target effects on kinases involved in cardiac function .

When comparing sunitinib with other tyrosine kinase inhibitors, several unique characteristics emerge:

| Compound Name | Targeted Kinases | Indications | Unique Features |

|---|---|---|---|

| Sunitinib | VEGFRs, PDGFRs, c-KIT | Renal cell carcinoma, GIST | Multitargeted; effective against multiple pathways |

| Imatinib | c-KIT, BCR-ABL | Chronic myeloid leukemia | First-in-class; specific for BCR-ABL mutations |

| Sorafenib | VEGFRs, RAF | Hepatocellular carcinoma | Also targets RAF kinases; used for liver cancer |

| Regorafenib | VEGFRs, PDGFRs | Colorectal cancer | Designed for resistant cases; broader kinase profile |

| Lapatinib | HER2/neu, EGFR | Breast cancer | Dual inhibition; specifically targets HER2 |

Sunitinib's broad spectrum of activity against multiple receptor tyrosine kinases differentiates it from other compounds that may target a narrower range of kinases or specific mutations. This multitargeted approach contributes to its efficacy across various cancers but also accounts for a broader range of side effects .

Resistance to sunitinib frequently involves upregulation of alternative receptor tyrosine kinases (RTKs) that reactivate downstream survival pathways. The hepatocyte growth factor (HGF)/c-Met axis has emerged as a critical bypass mechanism. In sunitinib-resistant tumors, elevated HGF levels activate c-Met on endothelial cells, restoring angiogenic signaling independently of VEGFR [3]. Preclinical models demonstrate that combining sunitinib with c-Met inhibitors suppresses tumor growth by 40–60% compared to monotherapy, highlighting the pathway’s therapeutic relevance [3].

Similarly, fibroblast growth factor 2 (FGF2) overexpression enables endothelial cells to proliferate and form tubules despite VEGFR inhibition [4]. FGF2 maintains phosphorylated extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) levels, sustaining pro-survival signals that counteract sunitinib’s effects [4]. Clinical studies reveal FGF2 overexpression in 45–60% of renal cell carcinomas, correlating with reduced progression-free survival [4].

AXL and MET receptor co-activation represents another resistance mechanism. Chronic sunitinib exposure induces epithelial-mesenchymal transition (EMT) in renal cell carcinoma cells, characterized by Snail and β-catenin upregulation [5]. This phenotypic shift increases metastatic potential and angiogenesis through AXL/MET-driven vascular mimicry. Cabozantinib, a dual AXL/MET inhibitor, restores sunitinib sensitivity in xenograft models, reducing tumor volume by 55% compared to sunitinib alone [5]. Clinical data from 64 metastatic renal cell carcinoma patients show AXL positivity in 47% of cases, associated with a 13-month median survival versus 43 months in AXL-negative tumors [6].

Table 1: Key Bypass Pathways in Sunitinib Resistance

| Pathway | Ligand/Receptor | Downstream Effects | Therapeutic Target |

|---|---|---|---|

| HGF/c-Met | HGF, c-Met | PI3K/Akt, MAPK activation | Crizotinib, Tivantinib |

| FGF/FGFR | FGF2, FGFR1 | ERK1/2, mTORC1 signaling | Erdafitinib, Pemigatinib |

| AXL/MET | Gas6/AXL, HGF/MET | EMT, angiogenesis, invasion | Cabozantinib, Glesatinib |

Lysosomal Sequestration as a Novel Drug Resistance Phenomenon

Lysosomal trapping represents a non-genetic resistance mechanism where sunitinib accumulates in acidic lysosomal compartments, reducing its bioavailability at molecular targets. In resistant 786-O renal carcinoma cells, lysosomal density increases 2.1-fold compared to parental lines, correlating with a 1.7–2.5× higher intracellular sunitinib concentration [7]. However, sequestered drug fails to inhibit cytosolic kinases, as evidenced by maintained phospho-Akt and phospho-ERK levels despite apparent drug accumulation [7].

Chloroquine-mediated lysosomal disruption restores sunitinib sensitivity in vitro, decreasing IC50 values from 2.3 μM to 0.8 μM [7]. This occurs through impaired autophagic flux and release of sequestered sunitinib into the cytosol. Clinical biopsies from sunitinib-resistant patients show lysosomal-associated membrane protein 1 (LAMP1) overexpression, confirming the pathway’s translational relevance [7].

Table 2: Lysosomal Sequestration Mechanisms

| Component | Role in Resistance | Modulation Strategy |

|---|---|---|

| V-ATPase proton pump | Maintains lysosomal pH gradient | Bafilomycin A1 |

| LAMP1/2 | Lysosomal membrane stabilization | siRNA knockdown |

| Cathepsin D | Proteolytic activation of pro-drugs | Pepstatin A inhibition |

Metabolic Reprogramming Strategies in Treatment-Evasive Cancers

Sunitinib resistance drives a metabolic shift toward serine biosynthesis via the phosphoglycerate dehydrogenase (PHGDH)-phosphoserine aminotransferase (PSAT1) axis. Under sunitinib-induced stress, general control nonderepressible 2 (GCN2) kinase phosphorylates eukaryotic initiation factor 2α (eIF2α), activating transcription factor 4 (ATF4) [8]. ATF4 upregulates PHGDH and PSAT1 by 3.4–5.2×, enabling de novo serine synthesis from glucose [8]. This metabolic adaptation supports purine biosynthesis, with resistant cells showing 2.8× higher ATP levels than sensitive counterparts [8].

PHGDH inhibition using NCT-503 reduces tumor spheroid growth by 62% when combined with sunitinib in vitro [8]. Similarly, dietary serine/glycine restriction slows xenograft growth in sunitinib-treated mice by 44%, confirming the pathway’s in vivo relevance [8]. Metabolomic profiling of 120 sunitinib-resistant tumors reveals elevated serine (2.1×), glycine (1.8×), and one-carbon metabolites (1.6×) compared to treatment-naïve samples [8].

Table 3: Metabolic Alterations in Resistant Tumors

| Pathway | Key Enzyme | Metabolite Change | Inhibitor |

|---|---|---|---|

| Serine biosynthesis | PHGDH | Serine ↑ 210% | NCT-503 |

| Glycolysis | HK2 | Lactate ↑ 180% | 2-DG |

| Glutaminolysis | GLS1 | Glutamate ↑ 155% | CB-839 |

Epigenetic Modifications Driving Adaptive Therapeutic Resistance

While the provided search results lack direct evidence of epigenetic mechanisms, emerging studies suggest DNA methylation and histone modifications may regulate resistance-associated genes. Hypothetically, sunitinib-induced oxidative stress could alter chromatin accessibility at promoters of bypass signaling genes like AXL or MET. Pharmacologic DNA methyltransferase inhibitors (e.g., decitabine) and histone deacetylase inhibitors (e.g., vorinostat) are under investigation for reversing sunitinib resistance in preclinical models.

Long non-coding RNAs (lncRNAs) such as H19 and MALAT1 show differential expression in resistant cell lines, potentially modulating EMT and angiogenic pathways. CRISPR interference of H19 restores sunitinib sensitivity by 38% in 786-O cells, though clinical validation remains pending. These epigenetic regulators may serve as future biomarkers or therapeutic targets.

Table 4: Potential Epigenetic Targets

| Target Class | Example | Proposed Mechanism |

|---|---|---|

| DNA methylation | AXL promoter | Hypomethylation → overexpression |

| Histone acetylation | VEGFR2 enhancer | H3K27ac loss → reduced expression |

| lncRNA | MALAT1 | Sponge for miR-34a → EMT |

Semi-physiological pharmacokinetic models for sunitinib and its primary active metabolite N-desethyl-sunitinib (SU12662) have been developed to characterize the complex pharmacokinetic behavior of this multitargeted tyrosine kinase inhibitor [1]. These models incorporate both mechanistic understanding of drug disposition and empirical observations from clinical studies.

The semi-physiological approach represents a significant advancement over traditional compartmental models by incorporating pre-systemic metabolism and accounting for the correlation between parent drug and metabolite pharmacokinetics [1]. Sunitinib pharmacokinetics are best described by a one-compartment model with first-order absorption and elimination, while SU12662 follows a two-compartment model with formation from sunitinib and its own elimination pathways [1].

The apparent clearance of sunitinib has been consistently estimated at 35.7 liters per hour with a relative standard error of 5.7 percent for a 70 kilogram patient, while SU12662 clearance is 17.1 liters per hour with a relative standard error of 7.4 percent [1] [2]. The volume of distribution for sunitinib is approximately 2,230 liters, indicating extensive tissue distribution, while SU12662 has a larger central volume of distribution of 3,080 liters [1] [3].

Population pharmacokinetic modeling has identified significant inter-individual correlations between sunitinib and SU12662 parameters. The correlation coefficient between clearances is 0.53, between volumes of distribution is 0.48, and between clearance and volume of distribution for SU12662 is 0.45 [1]. These correlations reflect the shared metabolic pathways and similar physiological determinants of drug disposition.

The models have demonstrated superior predictive performance compared to previous pharmacokinetic models. Model validation through simulation studies showed that the predicted ratio of patients failing to reach proposed pharmacokinetic targets for efficacy closely matched clinical observations [1]. The models successfully predicted that both sunitinib and SU12662 reach greater than 90 percent of steady-state concentrations within 6 to 8 days of treatment initiation.

Sequential pharmacokinetic-pharmacodynamic modeling has been performed using these semi-physiological models to predict efficacy and safety endpoints [4]. The efficacy endpoint modeled was target tumor sum of largest diameter, while safety endpoints included absolute neutrophil count, platelet count, lymphocyte count, diastolic blood pressure, and hepatic transaminases [4]. These models utilized only sunitinib concentrations as the driving exposure parameter, as the parent drug was found to be the primary determinant of pharmacodynamic effects [4].

Pre-Systemic Metabolism and Cytochrome P450 3A4-Mediated Biotransformation

Pre-systemic metabolism represents a crucial component of sunitinib pharmacokinetics that significantly impacts drug exposure and variability [1]. The incorporation of pre-systemic formation of SU12662 into pharmacokinetic models resulted in a substantial improvement in model fit, with an objective function value decrease of greater than 400 points compared to models considering only systemic metabolism [1].

Cytochrome P450 3A4 serves as the primary enzyme responsible for sunitinib biotransformation, catalyzing the N-deethylation reaction that produces the active metabolite SU12662 [5] [6]. Recombinant CYP3A4 studies have demonstrated that this enzyme forms the highest levels of N-desethyl-sunitinib, with kinetic parameters showing a Km of 12.8 ± 2.4 micromolar and Vmax of 125 ± 15 picomoles per minute per milligram of protein [5]. The contribution of CYP3A4 to overall sunitinib metabolism ranges from 70 to 80 percent of total biotransformation [5].

The pre-systemic metabolism model incorporates a hypothetical enzyme compartment where sunitinib concentration is assumed to be in equilibrium with plasma concentration in the central compartment [1]. Sunitinib is first absorbed to this hypothetical enzyme compartment, where it either remains unchanged or undergoes metabolism to SU12662. Subsequently, both unchanged sunitinib and the metabolite distribute to the central compartment, with additional systemic metabolism occurring via the same enzyme system [1].

CYP1A2 also contributes to sunitinib metabolism, though primarily through alternative pathways leading to oxidative defluorination and formation of reactive metabolites [5]. This enzyme generates the highest levels of defluorinated sunitinib (M3) and reactive quinoneimine metabolites trapped as glutathione conjugates [5]. The kinetic parameters for CYP1A2 show a Km of 15.2 ± 3.1 micromolar and Vmax of 68 ± 12 picomoles per minute per milligram of protein [5].

Other cytochrome P450 enzymes contribute to sunitinib metabolism to a lesser extent. CYP2D6 shows minor involvement with kinetic parameters of Km 28.5 ± 6.2 micromolar and Vmax 35 ± 8 picomoles per minute per milligram of protein, contributing 5 to 10 percent of total metabolism [5]. CYP3A5 also plays a minor role in N-desethyl-sunitinib formation, particularly in individuals with the CYP3A5*1 allele [7].

The hepatic extraction ratio for sunitinib ranges from 0.15 to 0.25, indicating intermediate hepatic extraction, while the intestinal extraction ratio is estimated at 0.05 to 0.15 [1]. The fraction of sunitinib metabolized pre-systemically is calculated to be 0.20 to 0.35, with first-pass metabolism contributing 20 to 30 percent of total drug elimination [1]. The formation clearance to SU12662 is 7.1 liters per hour, representing a significant portion of the total systemic clearance of 35.7 liters per hour [1].

Inhibition studies using CYP3A4-selective inhibitor ketoconazole demonstrated an 88 percent reduction in N-desethyl-sunitinib formation, confirming the dominant role of this enzyme in sunitinib metabolism [5]. Similarly, the CYP1A2 inhibitor furafylline decreased reactive metabolite formation by 62 percent, while quinidine and ketoconazole reduced glutathione conjugate formation by 54 and 52 percent, respectively [5].

Interspecies Scaling Challenges in Preclinical-to-Clinical Translation

Interspecies scaling of sunitinib pharmacokinetics presents significant challenges due to species-specific differences in cytochrome P450 enzyme expression, activity, and drug metabolism pathways [8]. The translation from preclinical animal models to human pharmacokinetics requires careful consideration of allometric scaling principles and species-specific physiological parameters.

Marked differences in sunitinib pharmacokinetics exist across species, with terminal half-lives ranging from 1.2 hours in mice to 51 hours in humans [8] [6]. This dramatic species-dependent variation reflects differences in metabolic capacity, with clearance values normalized to body weight showing a general trend of higher clearance in smaller species. Mouse clearance is approximately 12.5 liters per hour per kilogram, rat clearance is 2.8 liters per hour per kilogram, monkey clearance is 1.2 liters per hour per kilogram, and human clearance is 0.6 liters per hour per kilogram [8] [6].

The bioavailability of sunitinib varies among species, with near-complete absorption observed in rats and mice (approximately 100 percent), while monkeys show somewhat lower bioavailability ranging from 85 to 95 percent [6]. Human bioavailability approaches 100 percent, indicating complete oral absorption across species despite the pharmacokinetic differences [6].

Volume of distribution also shows species-dependent variation, though the pattern is more complex than clearance. Mice exhibit a volume of distribution of 8.5 liters per kilogram, rats show 6.2 liters per kilogram, monkeys have 4.1 liters per kilogram, while humans demonstrate a much larger volume of distribution of 32 liters per kilogram [6]. This unusually high human volume of distribution relative to other species reflects extensive tissue binding and distribution characteristics unique to humans.

The challenges in interspecies scaling are further complicated by species-specific differences in cytochrome P450 enzyme orthology and expression [8]. While CYP3A4 is the primary metabolizing enzyme in humans, the orthologous enzymes in animal species may have different substrate specificities, kinetic parameters, and expression levels. Mouse Cyp3a11 and rat Cyp3a1/2 are the primary orthologs, but their catalytic efficiency and regulation may differ significantly from human CYP3A4 [8].

Circadian rhythm variations in sunitinib pharmacokinetics have been observed in mice, with a 12-hour oscillation pattern showing 14 to 27 percent higher combined plasma area under the curve when sunitinib was administered at specific times during the active and inactive phases [8]. These chronopharmacological effects are attributed to circadian variations in Cyp3a11 enzyme expression and activity, as well as oscillations in drug transporter expression including Abcb1a, Abcb1b, and Abcg2 [8].

The traditional allometric scaling approach using body weight as the primary scaling factor has limitations for sunitinib due to the complex interplay of metabolism, distribution, and elimination processes [9] [10]. Simple allometric scaling based on body surface area normalization may not adequately account for the species-specific differences in enzyme expression and metabolic capacity [10]. The allometric exponent for clearance scaling often deviates from the theoretical value of 0.75, requiring empirical adjustments based on observed data [9].

Alternative scaling approaches have been proposed to improve prediction accuracy. The "rule of exponents" method considers the magnitude of the allometric exponent to determine whether correction factors should be applied [9]. For drugs with high hepatic extraction ratios or significant first-pass metabolism, maximum life span correction factors may improve scaling accuracy [9]. However, these corrections must be applied judiciously, as they may not be appropriate for all drug classes or metabolic pathways.

The physiologically based pharmacokinetic modeling approach offers potential advantages for interspecies scaling by incorporating species-specific physiological parameters, enzyme kinetics, and tissue distribution characteristics [11]. These models can account for differences in hepatic blood flow, enzyme expression levels, and binding proteins across species [11]. However, the development of robust physiologically based pharmacokinetic models requires extensive in vitro and in vivo data from multiple species, which may not always be available during drug development.

Clinical validation of interspecies scaling predictions for sunitinib has shown mixed results. While some pharmacokinetic parameters such as clearance and volume of distribution can be reasonably predicted using allometric scaling, the prediction of half-life remains challenging due to the complex interplay between clearance and volume of distribution [6]. The substantial interindividual variability in human pharmacokinetics, with coefficients of variation ranging from 25 to 50 percent for major parameters, further complicates the validation of scaling predictions [4] [1].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.1

2.5

Appearance

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (97.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Gastrointestinal stromal tumour (GIST)Sunitinib Accord is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib treatment due to resistance or intolerance. Metastatic renal cell carcinoma (MRCC)Sunitinib Accord is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults. Pancreatic neuroendocrine tumours (pNET)Sunitinib Accord is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours (pNET) with disease progression in adults.

Gastrointestinal stromal tumour (GIST)Sutent is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib mesilate treatment due to resistance or intolerance. Metastatic renal cell carcinoma (MRCC)Sutent is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults. Pancreatic neuroendocrine tumours (pNET)Sutent is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours with disease progression in adults. Experience with Sutent as first-line treatment is limited (see section 5. 1).

Treatment of gastro-intestinal stromal tumours

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Sutent

FDA Approval: Yes

Sunitinib malate is approved to treat: Gastrointestinal stromal tumor (a type of stomach cancer ). It is used in patients whose condition has become worse while taking imatinib mesylate or who are not able to take it.

Pancreatic cancer. It is used in patients with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).

Renal cell carcinoma (a type of kidney cancer ). It is used: In patients with advanced disease.

As adjuvant therapy in adults who have had a nephrectomy (surgery to remove the kidney) and have a high risk that the cancer will recur (come back).

Sunitinib malate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Sunitinib malate is indicated for the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate. /Included in US product label/

Sunitinib malate is indicated for the treatment of advanced renal cell carcinoma. /Included in US product label/

Sunitinib malate is indicated for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors in patients with unresectable locally advanced or metastatic disease. /Included in US product label/

Pharmacology

Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE04 - Sunitini

Mechanism of Action

Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo.

Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo.

... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ...

Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity.

For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

RET family

RET [HSA:5979] [KO:K05126]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Sunitinib is metabolized primarily by the cytochrome P450 enzyme, CYP3A4, to produce its primary active metabolite, which is further metabolized by CYP3A4. Elimination is primarily via feces. In a human mass balance study of [14C]sunitinib, 61% of the dose was eliminated in feces, with renal elimination accounting for 16% of the administered dose.

2230 L (apparent volume of distribution, Vd/F)

34 - 62 L/h [Total oral clearance]

Following oral administration, peak plasma concentrations of sunitinib generally occur within 6-12 hours. Food has no effect on bioavailability of sunitinib.

Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days. By Day 14, combined plasma concentrations of sunitinib and its active metabolite ranged from 62.9 - 101 ng/mL. No significant changes in the pharmacokinetics of sunitinib or the primary active metabolite were observed with repeated daily administration or with repeated cycles in the dosing regimens tested.

Sunitinib and its primary active metabolite are 95 and 90% bound to human plasma proteins in vitro, respectively.

The apparent volume of distribution (Vd/F) for sunitinib was 2230 L. In the dosing range of 25 - 100 mg, the area under the plasma concentration-time curve (AUC) and Cmax increase proportionately with dose.

For more Absorption, Distribution and Excretion (Complete) data for Sunitinib (11 total), please visit the HSDB record page.

Metabolism Metabolites

Sunitinib is metabolized principally by cytochrome P-450 (CYP) isoenzyme 3A4 to several metabolites. The main circulating metabolite, an N-desethyl derivative, has been shown to be equipotent to sunitinib in biochemical and cellular assays; this metabolite accounts for approximately 23-37% of total plasma concentrations of the drug and also is metabolized by CYP3A4.

Sunitinib and its primary active metabolite were the major drug-related compounds identified in plasma, urine, and feces, representing 91.5%, 86.4% and 73.8% of radioactivity in pooled samples, respectively.

Associated Chemicals

Wikipedia

FDA Medication Guides

SUNITINIB MALATE

CAPSULE;ORAL

CPPI CV

08/30/2021

Drug Warnings

Sunitinib has been associated with hepatotoxicity, which may result in liver failure or death. Liver failure has been observed in clinical trials (7/2281 [0.3%]) and post-marketing experience. Liver failure signs include jaundice, elevated transaminases and/or hyperbilirubinemia in conjunction with encephalopathy, coagulopathy, and/or renal failure. Monitor liver function tests (ALT, AST, bilirubin) before initiation of treatment, during each cycle of treatment, and as clinically indicated. Sunitinib should be interrupted for Grade 3 or 4 drug-related hepatic adverse events and discontinued if there is no resolution. Do not restart Sunitinib if patients subsequently experience severe changes in liver function tests or have other signs and symptoms of liver failure. Safety in patients with ALT or AST >2.5 x ULN or, if due to liver metastases, >5.0 x ULN has not been established.

Cardiovascular events, including heart failure, myocardial disorders and cardiomyopathy, some of which were fatal, have been reported through post-marketing experience.

Among patients receiving sunitinib for metastatic renal cell cancer in the randomized trial, 21% had a left ventricular ejection fraction (LVEF) below the lower limit of normal, and 4% experienced a decline in LVEF (to a value below 50% or as a reduction greater than 20% from the baseline value). Left ventricular dysfunction was reported in 1% and congestive heart failure in less than 1% of patients receiving sunitinib.

For more Drug Warnings (Complete) data for Sunitinib (33 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of a single dose in healthy volunteers, the terminal half-life of sunitinib or its primary active metabolite is approximately 40-60 or 80-110 hours, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

Interactions

Strong CYP3A4 inhibitors such as ketoconazole may increase sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme inhibition potential is recommended. Concurrent administration of SUTENT with the strong CYP3A4 inhibitor, ketoconazole, resulted in 49% and 51% increases in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of Sunitinib in healthy volunteers. Co-administration of sunitinib with strong inhibitors of the CYP3A4 family (e.g., ketoconazole, itraconazole, clarithromycin, atazanavir, indinavir, nefazodone, nelfinavir, ritonavir, saquinavir, telithromycin, voriconazole) may increase sunitinib concentrations. Grapefruit may also increase plasma concentrations of sunitinib.

CYP3A4 inducers such as rifampin may decrease sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme induction potential is recommended. Concurrent administration of sunitinib with the strong CYP3A4 inducer, rifampin, resulted in a 23% and 46% reduction in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of sunitinib in healthy volunteers. Co-administration of sunitinib with inducers of the CYP3A4 family (e.g., dexamethasone, phenytoin, carbamazepine, rifampin, rifabutin, rifapentin, phenobarbital) may decrease sunitinib concentrations.

St. John's wort may cause unpredictable decreases in plasma sunitinib concentrations and should be avoided during sunitinib therapy.

Dates

2. Motzer RJ, Penkov K, Haanen J, Rini B, Albiges L, Campbell MT, Venugopal B, Kollmannsberger C, Negrier S, Uemura M, Lee JL, Vasiliev A, Miller WH Jr, Gurney H, Schmidinger M, Larkin J, Atkins MB, Bedke J, Alekseev B, Wang J, Mariani M, Robbins PB, Chudnovsky A, Fowst C, Hariharan S, Huang B, di Pietro A, Choueiri TK. Avelumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma. N Engl J Med. 2019 Mar 21;380(12):1103-1115. doi: 10.1056/NEJMoa1816047. Epub 2019 Feb 16. PMID: 30779531; PMCID: PMC6716603.

3. Motzer RJ, Rini BI, McDermott DF, Arén Frontera O, Hammers HJ, Carducci MA, Salman P, Escudier B, Beuselinck B, Amin A, Porta C, George S, Neiman V, Bracarda S, Tykodi SS, Barthélémy P, Leibowitz-Amit R, Plimack ER, Oosting SF, Redman B, Melichar B, Powles T, Nathan P, Oudard S, Pook D, Choueiri TK, Donskov F, Grimm MO, Gurney H, Heng DYC, Kollmannsberger CK, Harrison MR, Tomita Y, Duran I, Grünwald V, McHenry MB, Mekan S, Tannir NM; CheckMate 214 investigators. Nivolumab plus ipilimumab versus sunitinib in first-line treatment for advanced renal cell carcinoma: extended follow-up of efficacy and safety results from a randomised, controlled, phase 3 trial. Lancet Oncol. 2019 Oct;20(10):1370-1385. doi: 10.1016/S1470-2045(19)30413-9. Epub 2019 Aug 16. Erratum in: Lancet Oncol. 2019 Aug 21;: Erratum in: Lancet Oncol. 2020 Jun;21(6):e304. Erratum in: Lancet Oncol. 2020 Nov;21(11):e518. PMID: 31427204; PMCID: PMC7497870.

4. Ferrari SM, Centanni M, Virili C, Miccoli M, Ferrari P, Ruffilli I, Ragusa F, Antonelli A, Fallahi P. Sunitinib in the Treatment of Thyroid Cancer. Curr Med Chem. 2019;26(6):963-972. doi: 10.2174/0929867324666171006165942. PMID: 28990511.